molecular formula C12H10ClNO4 B2864246 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905810-50-6

4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2864246
CAS No.: 905810-50-6
M. Wt: 267.67
InChI Key: RGXQIXVPWCUTJK-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. This compound features a chlorophenoxy group attached to a methylated isoxazole ring, which is further substituted with a carboxylic acid group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with appropriate reagents to form the isoxazole ring. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group allows for esterification and amidation reactions, while the isoxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the isoxazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes and pathways.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets can be explored for therapeutic purposes, such as treating diseases or conditions related to the pathways it affects.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its unique properties can contribute to the development of new materials or processes.

Mechanism of Action

The mechanism by which 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy group.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a dichlorophenoxy group.

  • MCPA (4-Chloro-2-methylphenoxyacetic acid): A widely used herbicide with a methylated chlorophenoxy group.

Uniqueness: 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid stands out due to its isoxazole ring and carboxylic acid group, which are not present in the aforementioned herbicides

Properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQIXVPWCUTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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